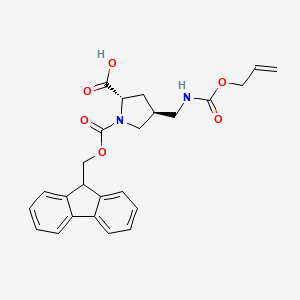
2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves the bromination of 8-hydroxyquinoline followed by subsequent reactions to introduce the hydroxyacetimidamide group. The bromination process can be carried out using bromine in acetic acid, which selectively brominates the 5-position of the quinoline ring . The resulting 5-bromo-8-hydroxyquinoline can then be reacted with appropriate reagents to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A precursor in the synthesis of 2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide.
5-Bromo-8-hydroxyquinoline: An intermediate in the synthesis process.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydroxyacetimidamide group
Eigenschaften
Molekularformel |
C11H10BrN3O2 |
|---|---|
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
2-(5-bromoquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H10BrN3O2/c12-8-3-4-9(17-6-10(13)15-16)11-7(8)2-1-5-14-11/h1-5,16H,6H2,(H2,13,15) |
InChI-Schlüssel |
VBQKUMYOXAEPIC-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC/C(=N/O)/N)Br |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
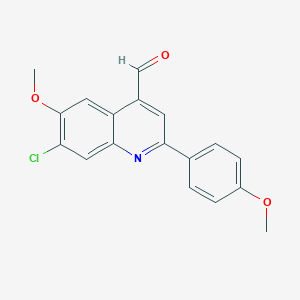
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
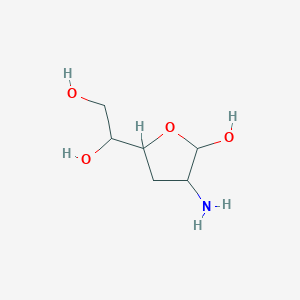
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)

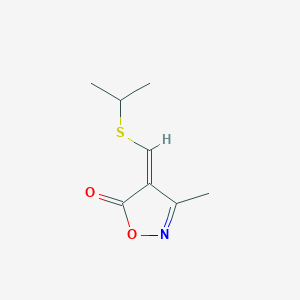
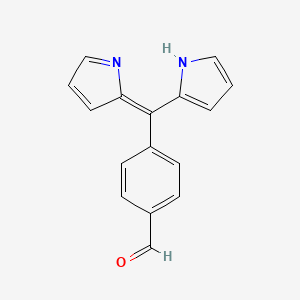
![(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
